molecular formula C2H5Br2PS B14148550 Ethylphosphonothioic dibromide CAS No. 3931-88-2

Ethylphosphonothioic dibromide

Cat. No.: B14148550
CAS No.: 3931-88-2
M. Wt: 251.91 g/mol
InChI Key: JMFFSUKYEAVWAB-UHFFFAOYSA-N
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Description

Ethylphosphonothioic dibromide (hypothetical structure: C₂H₅Br₂PS) is a thiophosphonate derivative characterized by a phosphorus atom bonded to an ethyl group, a sulfur atom, and two bromine substituents. Thiophosphonates are widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their versatile reactivity and stability .

Properties

CAS No.

3931-88-2

Molecular Formula

C2H5Br2PS

Molecular Weight

251.91 g/mol

IUPAC Name

dibromo-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H5Br2PS/c1-2-5(3,4)6/h2H2,1H3

InChI Key

JMFFSUKYEAVWAB-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylphosphonothioic dibromide can be synthesized through the reaction of ethylphosphonothioic acid with bromine. The reaction typically involves the use of a solvent such as carbon tetrachloride or carbon disulfide, and the process is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ethylphosphonothioic dibromide undergoes nucleophilic substitution at phosphorus, with mechanisms influenced by nucleophile strength and reaction conditions.

Mechanism

  • SN2-P vs. Addition–Elimination (A–E): Substitution reactions at phosphorus can proceed via two pathways:

    • SN2-P: Concerted substitution with backside attack, forming a distorted trigonal bipyramidal transition state .

    • A–E: Stepwise mechanism involving a pentacoordinate intermediate (trigonal bipyramidal) stabilized by hydrogen bonding .

    • Example: Reaction with chloride ions in acetone follows the SN2-P mechanism, while methoxyl exchange in methanol proceeds via A–E .

Reaction Conditions

NucleophileConditionsMechanismCitation
MethoxideAcid catalysis (TFA)A–E
ChlorideAcetone, 20 °CSN2-P
AlcoholsBasic conditionsSN2-P

Hydrolysis and Stability

This compound is sensitive to moisture and strong bases, leading to hydrolysis:

 RO 2P S Br2+H2O RO 2P O SH+HBr\text{ RO }_2\text{P S Br}_2+\text{H}_2\text{O}\rightarrow \text{ RO }_2\text{P O SH}+\text{HBr}

  • Kinetics: Hydrolysis accelerates under alkaline conditions, forming phosphonic acid derivatives.

  • Side Reactions: Incomplete transesterification or deprotection may occur at lower temperatures .

Esterification and Transesterification

Reactions with alcohols or thiols yield mixed esters:

 RO 2P S Br2+R OH RO R P S OR 2+HBr\text{ RO }_2\text{P S Br}_2+\text{R OH}\rightarrow \text{ RO R P S OR }_2+\text{HBr}

  • Conditions: Elevated temperatures (50–70 °C) and inert solvents (e.g., DCM) favor controlled substitution.

  • Catalysts: Acid catalysts (e.g., TFA) enhance reaction rates by protonating leaving groups .

Theoretical Insights

DFT studies reveal:

  • Transition States: SN2-P reactions involve a single distorted trigonal bipyramidal TS, while A–E mechanisms form transient intermediates with apical substituents .

  • Energy Barriers: A–E intermediates exhibit higher free energy barriers (ΔG‡ = 9.3–20.2 kcal/mol) compared to SN2-P pathways .

Scientific Research Applications

Ethylphosphonothioic dibromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethylphosphonothioic dibromide involves its interaction with molecular targets through its reactive bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares ethylphosphonothioic dibromide with its dichloride and difluoride analogs, extrapolated from available

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Characteristics
This compound C₂H₅Br₂PS ~297.9 (calculated) Br Hypothetical; expected higher lipophilicity
Ethylphosphonothioic dichloride C₂H₅Cl₂PS 194.95 Cl CAS 993-43-1; used in derivatization reactions
Ethylphosphonothioic difluoride C₂H₅F₂PS 142.1 (estimated) F Higher electronegativity; shorter bond length

Key Trends :

  • Halogen Size and Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine and fluorine may increase the dibromide’s susceptibility to nucleophilic substitution reactions.

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